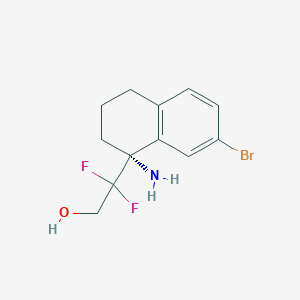
(R)-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a synthetic organic compound that features a brominated naphthalene ring system with an amino group and a difluoroethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a naphthalene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated intermediate can undergo nucleophilic substitution with an amine to introduce the amino group.
Reduction: The resulting compound may then be reduced to form the tetrahydronaphthalene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the naphthalene ring.
Reduction: Reduction reactions could target the bromine substituent or the naphthalene ring.
Substitution: The amino and bromine groups make the compound susceptible to various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce a fully saturated ring system.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules or its potential as a biochemical probe.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as binding affinity to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism by which ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(1-Amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
- ®-2-(1-Amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
Uniqueness
The uniqueness of ®-2-(1-Amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H14BrF2NO |
|---|---|
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14BrF2NO/c13-9-4-3-8-2-1-5-11(16,10(8)6-9)12(14,15)7-17/h3-4,6,17H,1-2,5,7,16H2/t11-/m1/s1 |
InChI-Schlüssel |
LUQBWTUOMMSFAW-LLVKDONJSA-N |
Isomerische SMILES |
C1CC2=C(C=C(C=C2)Br)[C@](C1)(C(CO)(F)F)N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)Br)C(C1)(C(CO)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
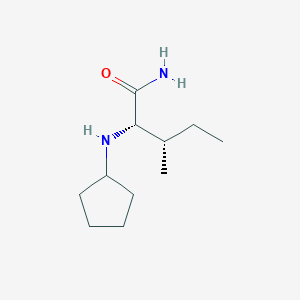



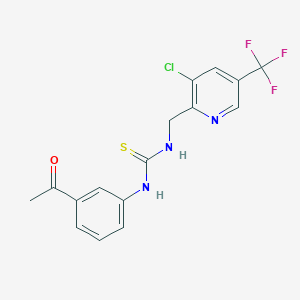
![S-(5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl) dimethylcarbamothioate](/img/structure/B13102679.png)
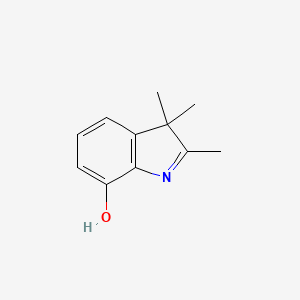
![(2R)-2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13102712.png)

![2-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13102728.png)
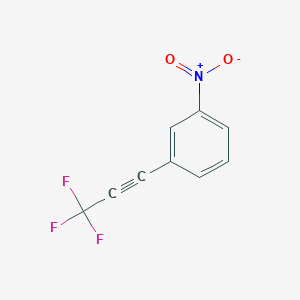
![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
